molecular formula C8H15NO B15309269 7-Methoxy-4-azaspiro[2.5]octane

7-Methoxy-4-azaspiro[2.5]octane

Cat. No.: B15309269
M. Wt: 141.21 g/mol
InChI Key: MHGFAYQHXSQDIS-UHFFFAOYSA-N
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Description

7-Methoxy-4-azaspiro[25]octane is a chemical compound with the molecular formula C8H15NO It is a spiro compound, which means it contains a spiro-connected bicyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-Methoxy-4-azaspiro[2.5]octane can be achieved through several methods. One common approach involves the annulation of the cyclopentane ring. This method typically involves the use of starting materials such as 1-hydroxy-1-cyclopropane carboxylic acid methyl ester, followed by steps including substitution, hydrogenation, cyclization, and reduction .

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for higher yields and purity, as well as ensuring cost-effectiveness and safety in large-scale production.

Chemical Reactions Analysis

Types of Reactions: 7-Methoxy-4-azaspiro[2.5]octane can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions).

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4) in acidic or basic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Halogens (e.g., Cl2, Br2) in the presence of a catalyst or under UV light.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or amines.

Scientific Research Applications

7-Methoxy-4-azaspiro[2.5]octane has several applications in scientific research, including:

Mechanism of Action

The mechanism of action of 7-Methoxy-4-azaspiro[2.5]octane involves its interaction with specific molecular targets and pathways. While detailed mechanisms are not extensively documented, it is likely that the compound interacts with enzymes or receptors, leading to changes in cellular processes. Further research is needed to elucidate the exact pathways and targets involved.

Comparison with Similar Compounds

Uniqueness: 7-Methoxy-4-azaspiro[25]octane is unique due to its specific spiro-connected bicyclic structure and the presence of a methoxy group

Properties

Molecular Formula

C8H15NO

Molecular Weight

141.21 g/mol

IUPAC Name

7-methoxy-4-azaspiro[2.5]octane

InChI

InChI=1S/C8H15NO/c1-10-7-2-5-9-8(6-7)3-4-8/h7,9H,2-6H2,1H3

InChI Key

MHGFAYQHXSQDIS-UHFFFAOYSA-N

Canonical SMILES

COC1CCNC2(C1)CC2

Origin of Product

United States

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